molecular formula C9H12O3 B3353872 Ethyl furan-3-propionate CAS No. 56859-91-7

Ethyl furan-3-propionate

Cat. No.: B3353872
CAS No.: 56859-91-7
M. Wt: 168.19 g/mol
InChI Key: MGBZGBGWTZISIG-UHFFFAOYSA-N
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Description

Ethyl furan-3-propionate (CAS 56859-91-7) is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This furan-based ester is characterized by a calculated LogP value of 2.13, indicating its relative hydrophobicity . Its primary research application is in analytical chemistry, where it serves as an analyte in method development. It can be separated using a reverse-phase (RP) HPLC method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid; for Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid . This method is scalable and can be adapted for fast UPLC applications using columns with smaller 3 µm particles, as well as for the isolation of impurities in preparative separation . The value of this compound to researchers lies in its role as a model compound for optimizing chromatographic parameters and as a potential building block in organic synthesis. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(furan-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZGBGWTZISIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=COC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205391
Record name Ethyl furan-3-propionate
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56859-91-7
Record name Ethyl 3-furanpropanoate
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Record name Ethyl furan-3-propionate
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Record name Ethyl furan-3-propionate
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Record name Ethyl furan-3-propionate
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Synthetic Methodologies for Ethyl 3 Furan 2 Yl Propanoate and Analogous Furan Esters

Esterification Pathways for Furan-Substituted Propanoic Acids

A primary route to obtaining ethyl 3-(furan-2-yl)propanoate is through the esterification of 3-(furan-2-yl)propanoic acid. cymitquimica.com This process involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst to form the corresponding ethyl ester.

Direct Esterification from Furanpropanoic Acid Precursors

Direct esterification is a fundamental and widely used method for producing ethyl 3-(furan-2-yl)propanoate. This reaction typically involves heating 3-(furan-2-yl)propanoic acid with ethanol under acidic conditions. One common approach involves the hydrogenation of 3-(2-furyl)acrylic acid, which is itself prepared by the condensation of furfural (B47365) with acetic anhydride (B1165640) and sodium acetate, followed by direct esterification of the resulting propanoic acid. chemicalbook.com

Another method involves the lipase-catalyzed esterification of 3-(furan-2-yl)propanoic acid. For instance, Pseudomonas cepacia lipase (B570770) (lipase PS) has been shown to effectively catalyze the esterification with various alcohols, including ethanol. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical methods, often proceeding under milder conditions and with high yields. researchgate.net In a comparative study, lipase PS-catalyzed esterification of 3-(furan-2-yl)propanoic acid in the ionic liquid [Bmim]Tf2N resulted in product yields ranging from 67-98%. researchgate.net

Catalytic Approaches in Ester Synthesis (e.g., DCC/DMAP, other acid catalysts)

To enhance the efficiency of esterification, particularly for sensitive or sterically hindered substrates, specific catalytic systems are employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, is a mild and effective method for synthesizing esters from carboxylic acids and alcohols. organic-chemistry.orgwikipedia.org This method is advantageous as it proceeds at room temperature and can provide high yields while minimizing the formation of byproducts. organic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl-transfer agent, reacting with the intermediate to form a reactive amide that readily reacts with the alcohol to produce the desired ester and dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org The use of DMAP is crucial for efficient ester formation and suppresses the side reaction of rearrangement to an N-acylurea. wikipedia.orgorganic-chemistry.org

Other acid catalysts, such as strong Brønsted acids like triflic acid (TfOH) and Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are also utilized in the synthesis of furan-containing esters, particularly in reactions involving hydroarylation of furanpropenoic acid derivatives. nih.govresearchgate.net

Precursor Synthesis and Building Block Strategies

The synthesis of ethyl 3-(furan-2-yl)propanoate often relies on the preparation of key precursors and building blocks. These strategies involve creating the carbon skeleton of the target molecule before the final esterification step.

Synthesis of 3-(Furan-2-yl)propenoic Acid Derivatives

A common precursor for 3-(furan-2-yl)propanoic acid and its esters is 3-(furan-2-yl)propenoic acid (also known as furylacrylic acid). This α,β-unsaturated carboxylic acid serves as a versatile intermediate. One established method for its synthesis is the Knoevenagel condensation. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like TfOH can lead to hydroarylation products, forming 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov

Reactant 1Reactant 2Catalyst/SolventProductYield (%)Reference
3-(Furan-2-yl)propenoic acidBenzene (B151609)AlCl₃ / rt3-(Furan-2-yl)-3-phenylpropanoic acid65 nih.gov
3-(Furan-2-yl)propenoic acidBenzeneTfOH / 0°C3-(Furan-2-yl)-3-phenylpropanoic acid33 mdpi.com
Methyl 3-(furan-2-yl)propenoateVarious arenesTfOH / 0°CMethyl 3-aryl-3-(furan-2-yl)propanoatesGood yields nih.gov

Condensation Reactions from Furan-2-carbaldehydes and Malonic Acid

The Knoevenagel condensation is a cornerstone reaction for synthesizing 3-(furan-2-yl)propenoic acid. wikipedia.orglscollege.ac.in This reaction involves the condensation of furan-2-carbaldehyde (furfural) with a compound containing an active methylene (B1212753) group, such as malonic acid. nih.govmdpi.com The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). mdpi.commdpi.com The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as in the case of malonic acid. wikipedia.orglscollege.ac.in This reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product, predominantly as the thermodynamically favored (E)-isomer. wikipedia.org

A general procedure involves stirring a mixture of the substituted furan-2-carbaldehyde and malonic acid in pyridine, followed by the dropwise addition of piperidine and heating. mdpi.com After the reaction, the mixture is poured into water and acidified to precipitate the 3-(furan-2-yl)propenoic acid product. mdpi.com

Advanced Synthetic Routes and Novel Transformations

Beyond the classical methods, advanced synthetic strategies and novel transformations are continually being developed for the synthesis of furan (B31954) esters. These routes often focus on improving efficiency, stereoselectivity, and the use of more sustainable reagents.

One area of development is the use of biocatalysis, as seen with the application of lipases in ionic liquids for esterification, which can offer high yields and operational stability. researchgate.net Another approach involves superelectrophilic activation using strong acids like TfOH to facilitate reactions such as the hydroarylation of furanpropenoic esters, leading to a variety of substituted furan derivatives. nih.govresearchgate.net

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in synthetic efficiency. For instance, a process has been described for producing furan commodities from furfural via a Knoevenagel reaction, followed by de-esterification and decarboxylation in a one-pot process. google.com

Research into enantioselective synthetic routes is also crucial for producing specific stereoisomers of complex furan-containing molecules, which is particularly important in the synthesis of natural products and pharmaceuticals. yale.edu These advanced methods often employ sophisticated catalysts and reaction conditions to achieve high levels of control over the chemical transformation.

Hydroarylation Reactions Involving Furan Esters

Hydroarylation reactions represent a powerful and atom-economical approach for the formation of carbon-carbon bonds, and have been effectively employed in the synthesis of furan propanoate derivatives. rsc.org This strategy typically involves the addition of an aryl group and a hydrogen atom across a carbon-carbon double or triple bond.

A notable method involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes, activated by a Brønsted superacid such as triflic acid (TfOH). mdpi.comnih.govnih.gov This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.govnih.gov The mechanism is believed to proceed through the formation of highly reactive O,C-diprotonated forms of the starting furan acids or esters, which act as the electrophilic species in these transformations. nih.govnih.gov Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) have also been successfully used to catalyze these reactions. mdpi.comnih.gov For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene in the presence of AlCl₃ at room temperature for one hour yielded the desired 3-phenyl-3-(furan-2-yl)propanoic acid in 65% yield. nih.gov

The scope of this hydroarylation has been explored with various substituted arenes. For example, the reaction of methyl 3-(furan-2-yl)propenoate with toluene (B28343) in the presence of TfOH afforded methyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate in an 84% yield. mdpi.com These reactions demonstrate good to excellent yields, although the regioselectivity can be influenced by the nature of the arene and the reaction conditions. nih.gov

Table 1: Hydroarylation of 3-(Furan-2-yl)propenoic Acid and its Esters
Starting MaterialAreneCatalystProductYield (%)Reference
3-(Furan-2-yl)propenoic acidBenzeneAlCl₃3-(Furan-2-yl)-3-phenylpropanoic acid65 nih.gov
3-(Furan-2-yl)propenoic acidBenzeneAlBr₃3-(Furan-2-yl)-3-phenylpropanoic acid52 mdpi.com
3-(Furan-2-yl)propenoic acidBenzeneTfOH3-(Furan-2-yl)-3-phenylpropanoic acid33 mdpi.com
Methyl 3-(furan-2-yl)propenoateTolueneTfOHMethyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate84 mdpi.com

Ruthenium-catalyzed hydroarylation reactions have also emerged as a viable strategy for the synthesis of alkylated arenes. rsc.orgsnnu.edu.cn While direct application to ethyl furan-3-propionate synthesis from simpler precursors is less documented, the principles of directing group-assisted C-H activation are relevant. For instance, ketone-directed ortho-C-H activation has been shown to be effective in the hydroarylation of alkenes with (hetero)aryl ketones. snnu.edu.cn

Synthesis via Functionalized Furan Intermediates

The synthesis of ethyl 3-(furan-2-yl)propanoate and its analogs often proceeds through the use of pre-functionalized furan intermediates. This approach allows for the strategic introduction of the propionate (B1217596) side chain onto a furan ring that already possesses other desired substituents.

One common strategy begins with the condensation of furan-2-carbaldehydes with active methylene compounds like malonic acid. mdpi.comnih.gov This Knoevenagel-type condensation yields 3-(furan-2-yl)propenoic acids. For example, the reaction of furan-2-carbaldehyde with malonic acid in pyridine with a catalytic amount of piperidine, followed by heating, produces 3-(furan-2-yl)propenoic acid. mdpi.com This intermediate can then be esterified to the corresponding ethyl ester. Subsequent hydrogenation of the carbon-carbon double bond of the propenoate side chain yields the target ethyl 3-(furan-2-yl)propanoate. chemicalbook.com

Another approach involves the use of ethyl nitroacetate (B1208598). The condensation of furan-3-carbaldehyde with ethyl nitroacetate can lead to the formation of ethyl 3-(furan-3-yl)-2-nitropropanoate. beilstein-journals.org This nitro-functionalized intermediate offers a handle for further chemical transformations.

The direct esterification of furan-3-propionic acid with ethanol is also a straightforward method for the synthesis of this compound. ontosight.ai The precursor, furan-3-propionic acid, can be synthesized through various routes, including the reaction of furan with propanoic acid in the presence of a catalyst. ontosight.ai

Table 2: Synthesis of Furan Propanoates from Functionalized Intermediates
Furan PrecursorReagent(s)IntermediateFinal ProductReference
Furan-2-carbaldehydeMalonic acid, piperidine3-(Furan-2-yl)propenoic acidEthyl 3-(furan-2-yl)propanoate (after esterification and hydrogenation) chemicalbook.commdpi.com
Furan-3-carbaldehydeEthyl nitroacetateEthyl 3-(furan-3-yl)-2-nitropropanoate- beilstein-journals.org
Furan-3-propionic acidEthanol-This compound ontosight.ai

Multi-Step Synthesis Strategies for Furan-Containing Molecules

More complex furan-containing molecules, including those with a propionate or related side chain, are often assembled through multi-step synthetic sequences. These strategies provide the flexibility to construct highly functionalized and structurally diverse furan derivatives. nih.govresearchgate.net

One such strategy involves the construction of the furan ring itself as a key step. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, from α-haloketones and β-dicarbonyl compounds, are classical and widely used methods for furan ring formation. rsc.org More modern approaches utilize transition metal-catalyzed cycloisomerization reactions. rsc.org

For instance, highly functionalized furans can be synthesized via cascade reactions of Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes with active methylene compounds. rsc.org These reactions proceed through a sequence of transformations, such as Sₙ2' and intramolecular Michael additions, to build the furan ring with various substituents.

Another multi-component approach for the synthesis of functionalized furans involves the one-pot reaction of arylglyoxals, acetylacetone, and 2,6-dimethylphenol. nih.gov This method allows for the efficient assembly of complex furan structures. While not directly yielding ethyl 3-(furan-2-yl)propanoate, the principles of these multi-step strategies can be adapted to synthesize precursors that can be further elaborated to the desired ester. For example, a furan derivative with a suitable functional group at the 3-position could be converted to the propionate side chain through standard organic transformations.

The synthesis of furan-containing tetradentate heterocyclic compounds has also been reported through a multi-step pathway, highlighting the versatility of furan as a building block in medicinal chemistry. researchgate.net These complex syntheses often involve the sequential formation of different heterocyclic rings, with the furan moiety being introduced at a specific stage of the synthesis.

Chemical Reactivity and Derivatization of Ethyl 3 Furan 2 Yl Propanoate

Reactions at the Furan (B31954) Ring

The furan ring in ethyl 3-(furan-2-yl)propanoate is an electron-rich aromatic system, making it susceptible to various reactions that target this electron density.

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution on the furan nucleus of compounds structurally similar to ethyl 3-(furan-2-yl)propanoate has been studied. For instance, in the presence of a strong Brønsted acid like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids and their esters can undergo hydroarylation with arenes. mdpi.com This reaction proceeds through the formation of a reactive electrophilic species, likely an O,C-diprotonated form of the furan derivative, which then attacks the arene. mdpi.com

While not a direct substitution on the furan ring of ethyl 3-(furan-2-yl)propanoate itself, this demonstrates the furan moiety's ability to participate in electrophilic reactions under superacidic conditions. mdpi.com The electron-donating nature of the furan substituent facilitates the protonation of the conjugated system, leading to the formation of highly reactive cationic intermediates. mdpi.com The regioselectivity of electrophilic attack on the furan ring generally favors the 2- and 5-positions due to the greater stabilization of the resulting cationic intermediate.

A study on the reactions of 3-(furan-2-yl)propenoic acid with various arenes in the presence of Brønsted or Lewis acids resulted in the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.net The highest yields were achieved using AlCl₃ at room temperature. researchgate.net

Table 1: Hydroarylation of 3-(furan-2-yl)propenoic acid with Benzene under various acidic conditions

Entry Acid Temperature (°C) Time (h) Yield (%)
1 TfOH 0 2 35
2 H₂SO₄ 20 24 <5
3 AlCl₃ 0 1 45
4 AlCl₃ 20 1 65
5 AlCl₃ 20 4 47
6 AlBr₃ 20 1 60

Data sourced from a study on the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. researchgate.net

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of cyclic systems. While specific studies on the Diels-Alder reactions of ethyl 3-(furan-2-yl)propanoate are not extensively documented in the readily available literature, the general reactivity of furans in such cycloadditions is well-established. Furans typically react with electron-deficient dienophiles.

For example, intramolecular Diels-Alder reactions of furan derivatives have been utilized in the synthesis of complex polycyclic structures. grafiati.comanu.edu.au The stereochemical outcome of these reactions can often be controlled by substituents on the diene or dienophile. anu.edu.au The reaction of furans with highly reactive dienophiles like arynes can lead to the formation of oxabicyclic alkenes, which are versatile synthetic intermediates. scholaris.ca

The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions. For instance, acid-catalyzed hydrolysis of furan derivatives can lead to the formation of dicarbonyl compounds. Studies have mentioned the potential for acid-catalyzed intramolecular ring-opening reactions of compounds structurally related to ethyl 3-(furan-2-yl)propanoate. thieme-connect.com Furthermore, investigations into the metabolism of furan-containing compounds suggest that ring opening is a possible metabolic pathway. nih.gov

In some cases, the ring-opening of furan derivatives can be a key step in the synthesis of other heterocyclic systems. For example, a base-assisted ring-opening and subsequent ring-closing process of certain chromenones can lead to the formation of furan-3-yl-acetic acid derivatives.

Reactions at the Ester Group

The ethyl ester group of ethyl 3-(furan-2-yl)propanoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases.

A study on the transesterification of ethyl 3-(furan-2-yl)propanoate with various straight-chain alcohols (from propanol (B110389) to octanol) has been conducted using Pseudomonas cepacia lipase (B570770) (lipase PS) as a biocatalyst. researchgate.net The reactions were carried out in different ionic liquids and in hexane (B92381). The yields of the corresponding furan propanoate esters were compared, with the ionic liquid [Bmim]Tf₂N generally providing higher yields than hexane. researchgate.net

Table 2: Lipase-Catalyzed Transesterification of Ethyl 3-(furan-2-yl)propanoate with various alcohols

Alcohol Solvent Time (h) Conversion (%)
1-Propanol [Bmim]Tf₂N 72 45
1-Butanol [Bmim]Tf₂N 72 52
1-Pentanol [Bmim]Tf₂N 72 58
1-Hexanol [Bmim]Tf₂N 72 65
1-Heptanol [Bmim]Tf₂N 72 60
1-Octanol [Bmim]Tf₂N 72 55
1-Propanol Hexane 72 30
1-Butanol Hexane 72 38

Data adapted from a study on lipase-catalyzed reactions of furan derivatives. researchgate.net

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis is a reversible reaction that yields a carboxylic acid and an alcohol. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. chemguide.co.ukmdpi.com The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk To obtain the free carboxylic acid, the resulting carboxylate salt is then acidified in a separate step. chemguide.co.uk

Reduction Reactions of the Ester Moiety

The ester functionality of ethyl 3-(furan-2-yl)propanoate can be readily reduced to the corresponding primary alcohol, 3-(furan-2-yl)propan-1-ol. This transformation is a fundamental process for converting the ester into a versatile building block for further chemical synthesis. A common and effective method for this reduction is the use of strong reducing agents such as lithium aluminum hydride (LAH).

Detailed research findings indicate that the reduction of ethyl 3-(furan-2-yl)propanoate with lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) proceeds efficiently. rsc.org The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature, leading to a high yield of the desired alcohol. rsc.org This high-yielding conversion underscores the utility of this method for preparing 3-(furan-2-yl)propan-1-ol, which can serve as a precursor for more complex molecules. rsc.org

Table 1: Reduction of Ethyl 3-(furan-2-yl)propanoate
ReactantReagentSolventProductYieldReference
Ethyl 3-(furan-2-yl)propanoateLithium aluminum hydride (LAH)Tetrahydrofuran (THF)3-(Furan-2-yl)propan-1-ol94% rsc.org

Reactions at the Propionate (B1217596) Side Chain

The propionate side chain of ethyl 3-(furan-2-yl)propanoate offers multiple sites for chemical modification, including the ester group itself and the adjacent alkyl chain.

Functionalization of the propionate side chain can be achieved through reactions of the ester group. One such fundamental reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-(furan-2-yl)propanoic acid. This transformation is typically carried out using a base, such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF). ugent.be The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides or other esters. ugent.be

Another method for modifying the ester group is through transesterification. Lipase-catalyzed transesterification of ethyl 3-(furan-2-yl)propanoate with various straight-chain alcohols (from propanol to octanol) has been investigated. researchgate.net These enzymatic reactions, often performed in ionic liquids, allow for the exchange of the ethyl group of the ester with a different alkyl chain, yielding a range of 3-(furan-2-yl)propanoate esters. researchgate.net This biocatalytic approach offers a green alternative for diversifying the ester functionality. researchgate.net

The propionate side chain can also participate in carbon-carbon bond-forming reactions, enabling the extension and elaboration of the carbon skeleton. One notable example is the reaction of the enolate of ethyl 3-(furan-2-yl)propanoate with other carbonyl compounds.

In a specific application, the lithium enolate of tert-butyl acetate, generated using a strong base like n-butyllithium (n-BuLi) and diisopropylamine, reacts with ethyl 3-(furan-2-yl)propanoate. rsc.org This Claisen-type condensation results in the formation of a new carbon-carbon bond at the carbon alpha to the ester, yielding tert-butyl 5-(furan-2-yl)-3-oxopentanoate. rsc.org This reaction demonstrates the potential to build more complex carbon chains attached to the furan nucleus.

Table 2: Carbon-Carbon Bond Formation on the Propionate Side Chain
ReactantsReagentsSolventProductReference
Ethyl 3-(furan-2-yl)propanoate, tert-Butyl acetaten-Butyllithium, DiisopropylamineTetrahydrofuran (THF)tert-Butyl 5-(furan-2-yl)-3-oxopentanoate rsc.org

While not a direct reaction of the saturated propionate chain, it is relevant to note that the unsaturated analogue, ethyl 3-(furan-2-yl)propenoate, readily undergoes hydroarylation reactions across the carbon-carbon double bond with arenes in the presence of a superacid like triflic acid (TfOH). mdpi.com This leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are complex furan-substituted compounds. mdpi.com

Synthesis of Complex Furan-Substituted Derivatives

Ethyl 3-(furan-2-yl)propanoate serves as a valuable starting material for the synthesis of more complex molecules containing the furan moiety. These transformations often involve reactions of the furan ring itself, which can be activated for further chemical modification.

One innovative approach involves the photooxidation of ethyl 3-(furan-2-yl)propanoate. google.com Irradiation with a xenon lamp in an aqueous solution transforms the furan ring into a highly reactive intermediate. Subsequent reaction with nucleophiles, such as hydrazines, leads to the formation of complex heterocyclic adducts. For instance, reaction with methylhydrazine yields a pyridazinium cation adduct, while reaction with isonicotinic hydrazide produces a 2-pyrrolidinone (B116388) adduct. google.com These reactions provide a pathway to novel, highly functionalized heterocyclic systems.

Furthermore, the carboxylic acid derivative, 3-(furan-2-yl)propanoic acid, obtained from the hydrolysis of ethyl 3-(furan-2-yl)propanoate, has been utilized in the synthesis of complex biomolecular structures. ugent.be Specifically, it has been incorporated into peptide nucleic acid (PNA) sequences. ugent.be This involves attaching the furan moiety to the PNA backbone, demonstrating the utility of this compound in creating modified biopolymers for applications in biotechnology and diagnostics. ugent.be

The furan-propanoate scaffold is also found within more elaborate chemical structures. For example, various complex pyrroles, such as ethyl 3-(4-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-1H-pyrrol-3-yl)propanoate, have been synthesized, showcasing how the ethyl 3-(furan-2-yl)propanoate moiety can be a constituent part of larger, multi-ring heterocyclic systems. thieme-connect.com

Applications in Materials Science and Industrial Chemistry

Environmental Chemistry and Fate of Furan Esters

Atmospheric Oxidation Processes and Reactivity with Atmospheric Oxidants

Once in the atmosphere, furan (B31954) esters are subject to oxidation by key atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). acs.orgacs.org These reactions are crucial in determining the atmospheric lifetime of these compounds and their contribution to air quality degradation through the formation of ozone and secondary organic aerosols (SOA). acs.org

During the daytime, the primary removal pathway for furans in the atmosphere is their reaction with hydroxyl (OH) radicals. acs.org The reaction is typically initiated by the addition of the OH radical to the furan ring, primarily at the C2 or C5 positions, forming a chemically activated adduct. acs.org This adduct can then be stabilized or undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds. acs.org The presence of substituents on the furan ring, such as the ethyl propionate (B1217596) group, influences the reaction kinetics. Studies on furan and its alkylated derivatives have shown a negative temperature dependence for these reactions, indicating that the addition mechanism is dominant under atmospheric conditions. whiterose.ac.uknih.gov

The reaction of furan with OH radicals is estimated to result in an atmospheric lifetime of approximately 3 hours, assuming a typical OH radical concentration. researchgate.net This rapid degradation highlights the significant role of OH radicals in the atmospheric processing of furan compounds. The products of these reactions, such as unsaturated dicarbonyls, can contribute to the formation of secondary organic aerosols. researchgate.net

Table 1: Rate Coefficients for the Reaction of Selected Furans with OH Radicals at Room Temperature

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime
Furan ~4 x 10⁻¹¹ acs.org ~3 hours researchgate.net
2-Methylfuran Data not available in search results Data not available in search results
2,5-Dimethylfuran Data not available in search results Data not available in search results

Atmospheric lifetime calculated assuming an average OH concentration of 1.6 x 10⁶ molecule cm⁻³. researchgate.net

During the nighttime, the reaction with nitrate (NO3) radicals becomes the dominant atmospheric removal pathway for furan compounds. acs.orgresearchgate.netcopernicus.org Similar to OH radicals, the reaction with NO3 radicals is believed to proceed mainly through addition to the aromatic ring, followed by ring-opening. researchgate.net The presence of furan compounds in biomass burning plumes, which can also have high concentrations of NO3, makes this a particularly important reaction in those environments. copernicus.org

For furan, the atmospheric lifetime with respect to reaction with NO3 is estimated to be around 18 minutes, assuming a typical nighttime NO3 concentration. researchgate.net This indicates a very rapid degradation process. The reaction of furans with NO3 radicals can lead to the formation of organic nitrates, which can partition into the aerosol phase and contribute to SOA formation. gatech.edu

Table 2: Rate Coefficients for the Reaction of Selected Furans with NO3 Radicals at Room Temperature

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime
Furan ~1.2 x 10⁻¹² acs.org ~18 minutes researchgate.net
2-Methylfuran Data not available in search results Data not available in search results
3-Methylfuran Data not available in search results Data not available in search results
2,5-Dimethylfuran Data not available in search results Data not available in search results

Atmospheric lifetime calculated assuming an average NO3 concentration of 5 x 10⁸ molecule cm⁻³. researchgate.net

The reaction of furans with ozone (O3) also contributes to their atmospheric degradation, although it is generally a slower process compared to reactions with OH and NO3 radicals. acs.org The ozonolysis of furan can proceed through the formation of a mono-ozonide or a diozonide, leading to ring-opening and the formation of dicarbonyl compounds. researchgate.net For instance, the reaction of furan with ozone has been shown to produce glyoxal. researchgate.net

In aqueous environments, the ozonation of furans can lead to the formation of α,β-unsaturated dicarbonyl compounds. nih.gov The rate of reaction with ozone is dependent on the substituents on the furan ring. nih.gov

Table 3: Rate Coefficients for the Reaction of Selected Furans with Ozone (O3)

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
Furan ~2.4 x 10⁻¹⁸ acs.org

Formation of Secondary Organic Aerosols (SOA) from Furanoids

The atmospheric oxidation of furanoids is a significant contributor to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. acs.orgcopernicus.orgcopernicus.org SOA are formed when the low-volatility products of atmospheric oxidation reactions partition from the gas phase to the particle phase. copernicus.org

Studies on the photooxidation of furan have shown that SOA yields are influenced by factors such as the concentration of nitrogen oxides (NOx) and relative humidity (RH). copernicus.orgd-nb.info Higher NOx concentrations and higher relative humidity have been observed to increase SOA yields from furan photooxidation. copernicus.orgd-nb.info The increase in SOA yield with humidity may be due to higher OH concentrations and the enhanced condensation of carbonyl-rich products. gatech.educopernicus.org The oxidation of furans can generate high yields of carbonyl compounds which can undergo further reactions in the aqueous phase of aerosols, leading to oligomerization and increased SOA mass. gatech.edu

Biodegradation and Environmental Transformation Studies

Microorganisms, primarily Gram-negative aerobic bacteria, have been shown to degrade furanic compounds. nih.govresearchgate.netmdpi.com The initial steps in the biodegradation of furanic aldehydes often involve oxidation or reduction to the corresponding furanic acid or alcohol, which are generally less toxic. nih.govresearchgate.net For example, furfural (B47365) is typically oxidized to 2-furoic acid, which is then further metabolized. nih.govresearchgate.net It is plausible that the ester linkage in ethyl furan-3-propionate would be hydrolyzed by microbial esterases to form furan-3-propionic acid and ethanol (B145695), which could then be further metabolized.

Q & A

Q. How should conflicting NMR or MS data for this compound derivatives be reported in publications?

  • Best Practices :
  • Disclose solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts .
  • Provide raw spectral data in supplementary materials for peer validation .
  • Use IUPAC nomenclature (e.g., ethyl 3-(furan-3-yl)propanoate) to avoid ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.